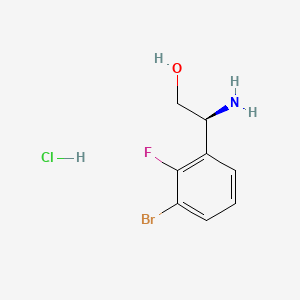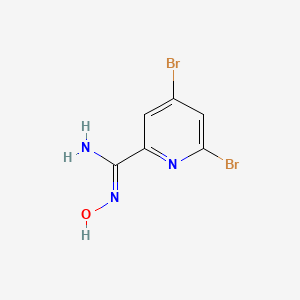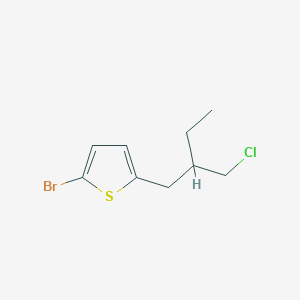![molecular formula C37H47CoN2O5S B15329049 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a cobalt complex with a unique structure that includes a cyclohexane ring, nitrilo groups, and phenolato ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this cobalt complex typically involves the reaction of cobalt salts with ligands such as 2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: This cobalt complex can undergo various types of chemical reactions, including:
- Oxidation : The cobalt center can be oxidized, leading to changes in its oxidation state.
- Reduction : The compound can also be reduced, which may affect its catalytic properties.
- Substitution : Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while substitution reactions can yield a variety of cobalt-ligand complexes.
科学的研究の応用
Chemistry: In chemistry, this cobalt complex is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, the compound may be used to study the interactions between metal complexes and biological molecules. Its ability to bind to different ligands makes it a useful tool for probing biochemical pathways.
Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to undergo redox reactions and bind to various ligands makes it a candidate for therapeutic applications.
Industry: In industry, this cobalt complex can be used in the production of advanced materials, such as polymers and coatings. Its catalytic properties are also valuable in industrial processes, including the synthesis of fine chemicals.
作用機序
The mechanism by which this cobalt complex exerts its effects involves the coordination of ligands to the cobalt center. This coordination can alter the electronic properties of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its ligands and cobalt center.
類似化合物との比較
Similar Compounds:
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] nickel (II) dichloride
- [Ir (dtbbpy) (ppy)2]PF6
- [Ni (dtbbpy) (H2O)4]Cl2
Uniqueness: This cobalt complex is unique due to its specific combination of ligands and the cyclohexane ring structure. Compared to similar compounds, it offers distinct catalytic properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C37H47CoN2O5S |
|---|---|
分子量 |
690.8 g/mol |
IUPAC名 |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H42N2O2.C7H8O3S.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;1-6-2-4-7(5-3-6)11(8,9)10;/h13-18,25-26,33-34H,9-12H2,1-8H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t25-,26-;;/m1../s1 |
InChIキー |
HMMCMCHGZYHJRE-KUSCCAPHSA-K |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
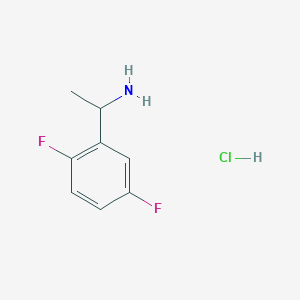
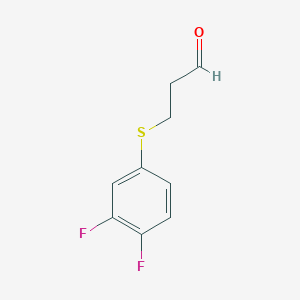
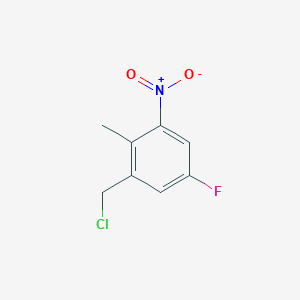
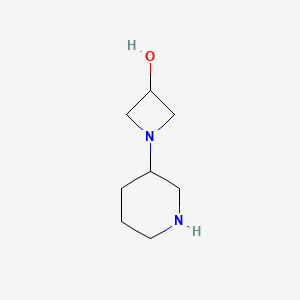

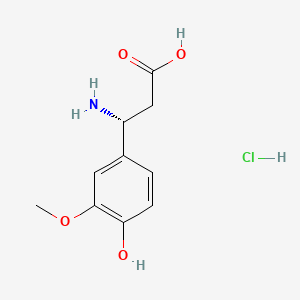
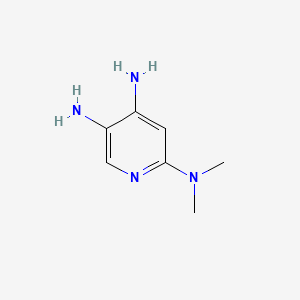
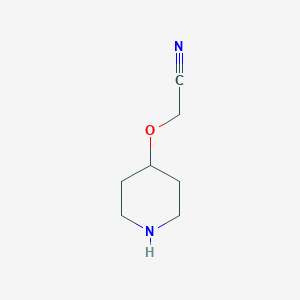
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)
